molecular formula C13H22N2O B1616792 3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one CAS No. 71172-49-1

3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one

Cat. No.: B1616792
CAS No.: 71172-49-1
M. Wt: 222.33 g/mol
InChI Key: AZDLVOLXVIREKE-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one is a chemical compound known for its unique bicyclic structure. This compound features a bicyclo[2.2.1]heptane core, which is a seven-membered ring system, with a piperazine derivative attached to it. The presence of the piperazine ring imparts significant biological activity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one typically involves the reaction of a bicyclo[2.2.1]heptan-2-one derivative with a 4-methylpiperazine. One common method is the nucleophilic substitution reaction where the piperazine nitrogen attacks an electrophilic carbon on the bicyclo[2.2.1]heptan-2-one derivative, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the piperazine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it useful in studying receptor interactions and enzyme inhibition.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A simpler bicyclic compound without the piperazine ring.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A derivative with additional methyl groups.

    3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Another derivative with different substitution patterns.

Uniqueness

3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one is unique due to the presence of the piperazine ring, which imparts significant biological activity. This makes it more versatile in scientific research compared to its simpler analogs.

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-14-4-6-15(7-5-14)9-12-10-2-3-11(8-10)13(12)16/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDLVOLXVIREKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2C3CCC(C3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293063
Record name 3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one
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Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-49-1
Record name 3-[(4-Methyl-1-piperazinyl)methyl]bicyclo[2.2.1]heptan-2-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 87077
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Record name NSC87077
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Record name 3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
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Record name 3-(4-METHYLPIPERAZINOMETHYL)-2-NORBORNANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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